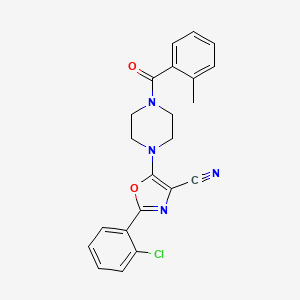

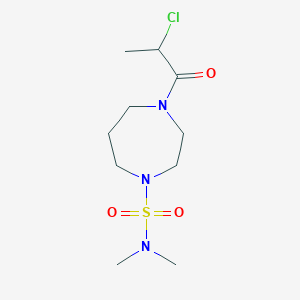

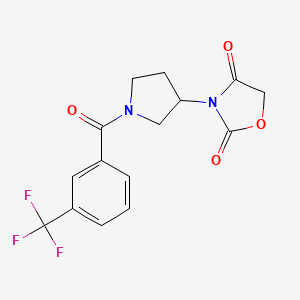

5-fluoro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzenesulfonamide derivatives have been widely studied for their diverse biological activities, including as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and kynurenine 3-hydroxylase, among others. These compounds have shown potential in treating conditions such as inflammation, cancer, and neuropsychiatric disorders by modifying the chemical structure to enhance biological activity and selectivity (Hashimoto et al., 2002), (Röver et al., 1997).

Synthesis Analysis

Synthesis approaches for benzenesulfonamide derivatives often involve the condensation of appropriate sulfonamides with various electrophiles, followed by functional group modifications to enhance their pharmacological properties. For instance, the introduction of a fluorine atom has been shown to significantly affect the biological activity of these compounds, increasing their selectivity and potency (Yasui et al., 2011).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives plays a crucial role in their biological activity. Structural modifications, such as the introduction of fluorine or methoxy groups, have been demonstrated to enhance selectivity towards specific biological targets. These modifications can influence the compound's ability to interact with enzymes or receptors, thereby affecting its pharmacological profile (Gul et al., 2016).

Chemical Reactions and Properties

Benzenesulfonamide derivatives participate in various chemical reactions that are pivotal for their biological functions. The presence of functional groups such as fluorine or methoxy can influence their reactivity, making them suitable for specific biochemical interactions or transformations within biological systems. These chemical properties are essential for the compounds' mechanism of action, such as inhibition of specific enzymes or interaction with receptor sites (Awadallah et al., 2021).

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy

- Photodynamic Therapy Application : A study by Pişkin, Canpolat, & Öztürk (2020) discussed the synthesis and characterization of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. These compounds have potential applications in photodynamic therapy for cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yield.

Treatment of Cerebral Vasospasm

- Endothelin Receptor Antagonism for Vasospasm : The effectiveness of oral treatment with endothelin receptor antagonists, which include a benzenesulfonamide derivative, in preventing cerebral vasospasm was studied by Zuccarello et al. (1996). This has implications for treating vasospasm resulting from subarachnoid hemorrhage.

Cyclooxygenase Inhibition

- Selective COX-2 Inhibition : Hashimoto et al. (2002) investigated a series of benzenesulfonamide derivatives as selective cyclooxygenase-2 inhibitors, which can be used for treating conditions like rheumatoid arthritis and osteoarthritis. Their study, published in the Journal of Medicinal Chemistry, identified potent and selective inhibitors with potential oral activity [Hashimoto, Imamura, Haruta, & Wakitani (2002)].

Antiproliferative Activity

- Potential Anticancer Agents : Motavallizadeh et al. (2014) synthesized novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives with significant antiproliferative activity against various tumor cell lines. This suggests their potential as lead anticancer agents [Motavallizadeh, Fallah-Tafti, Maleki, et al. (2014)].

Antimicrobial Activity

- Antimicrobial Properties : Sarvaiya, Gulati, & Patel (2019) evaluated the antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds containing benzenesulfonamide. The compounds showed effectiveness against various bacteria and fungi [Sarvaiya, Gulati, & Patel (2019)].

Serotonin Receptor Antagonism

- 5-HT6 Receptor Antagonism : Hirst et al. (2006) discussed SB-399885, a compound containing benzenesulfonamide, as a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties. This has implications for treating disorders like Alzheimer's disease and schizophrenia [Hirst, Stean, Rogers, et al. (2006)].

Eigenschaften

IUPAC Name |

5-fluoro-2-methoxy-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O4S/c1-27-17-9-7-15(20)13-18(17)28(25,26)21-11-12-23-19(24)10-8-16(22-23)14-5-3-2-4-6-14/h2-10,13,21H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWURYBNSOBNDCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2498976.png)

![3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2498987.png)

![N-(Cyclopropylmethyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2498988.png)

![Ethyl 4-(2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/no-structure.png)

![3-Methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B2498991.png)

![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2498995.png)